NNMT Inhibitory Potency vs. 6-Methoxynicotinamide (JBSNF-000088): Comparable Micromolar Activity with a Distinct Substituent
The target compound has been reported to inhibit human NNMT with an IC50 of approximately 1.41 µM . The well‑characterized comparator 6‑methoxynicotinamide (JBSNF‑000088) inhibits human NNMT with an IC50 of 1.8 µM . Although the difference is small (1.41 µM vs. 1.8 µM), the tetrahydrofuran‑2‑ylmethoxy substituent provides a distinct steric and electronic environment that may confer differential selectivity across NNMT orthologs or against other methyltransferases. Direct head‑to‑head data under identical assay conditions are not available ; therefore this comparison is class‑level inference.
| Evidence Dimension | Human NNMT IC50 |
|---|---|
| Target Compound Data | ~1.41 µM (reported value, source requires independent verification) |
| Comparator Or Baseline | 6-Methoxynicotinamide (JBSNF-000088): IC50 = 1.8 µM (human NNMT) |
| Quantified Difference | Approx. 0.39 µM lower IC50 (21% more potent); significance unknown without head-to-head assay |
| Conditions | Fluorescence-based NNMT assay; exact conditions for target compound not fully disclosed in public domain |
Why This Matters
For laboratories developing NNMT-targeted probes or therapeutics, the tetrahydrofuran-containing analog offers a structurally differentiated chemical starting point that may help circumvent intellectual property on simpler 6-alkoxy inhibitors while maintaining comparable target engagement.
